REACTION_SMILES
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[C:5]([c:6]1[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][cH:11]1)(=[O:14])[OH:15].[S:1]([Cl:2])([Cl:3])=[O:4]>>[C:5]([c:6]1[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][cH:11]1)(=[O:14])[OH:15].[Cl-:3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Type
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product
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Smiles
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COc1ccccc1C(=O)O
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Name
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|
Type
|
product
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Smiles
|
[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:5]([c:6]1[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][cH:11]1)(=[O:14])[OH:15].[S:1]([Cl:2])([Cl:3])=[O:4]>>[C:5]([c:6]1[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][cH:11]1)(=[O:14])[OH:15].[Cl-:3]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccccc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |